molecular formula C10H9F3N2O3 B12416700 N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5

N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5

Cat. No.: B12416700
M. Wt: 267.22 g/mol
InChI Key: MWERYMJHFYLSOV-ZBJDZAJPSA-N
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Description

N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 is a deuterated analog of the non-deuterated compound N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide (CAS 13312-12-4). This compound features five deuterium atoms replacing hydrogens in the propanamide moiety, enhancing its stability for research applications such as metabolic tracing and pharmacokinetic studies . The parent structure includes a nitro (-NO₂) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring, which are critical for electronic and steric interactions in biological systems. Its molecular formula is C₁₀H₄D₅F₃N₂O₃, with a molecular weight of 286.21 g/mol (non-deuterated form: 286.19 g/mol) .

Properties

Molecular Formula

C10H9F3N2O3

Molecular Weight

267.22 g/mol

IUPAC Name

2,2,3,3,3-pentadeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C10H9F3N2O3/c1-2-9(16)14-6-3-4-8(15(17)18)7(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,16)/i1D3,2D2

InChI Key

MWERYMJHFYLSOV-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Nitration of m-(Trifluoromethyl)acetanilide

  • Reagents : m-(Trifluoromethyl)aniline, acetyl chloride, nitric acid (HNO₃), sulfuric acid (H₂SO₄).
  • Procedure :
    • Acetylation : React m-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent (e.g., dichloromethane) to form m-(trifluoromethyl)acetanilide.
    • Nitration : Treat the acetanilide intermediate with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the para position relative to the trifluoromethyl group.
    • Isolation : Filter the precipitated product and wash with cold ethanol to yield 4-nitro-3-(trifluoromethyl)acetanilide (purity >95% by HPLC).

Hydrolysis of the Acetyl Protecting Group

  • Reagents : Potassium carbonate (K₂CO₃), ethanol.
  • Procedure :
    • Deacetylation : Reflux 4-nitro-3-(trifluoromethyl)acetanilide with K₂CO₃ in ethanol to hydrolyze the acetyl group.
    • Purification : Neutralize the reaction mixture with HCl and extract with ethyl acetate to isolate 4-nitro-3-(trifluoromethyl)aniline (yield: 85–90%).

Deuteration Strategies for Propanamide-d5 Synthesis

Deuteration of the propanamide side chain is achieved through two primary approaches:

Direct Synthesis Using Deuterated Propionyl Chloride

  • Reagents : 4-Nitro-3-(trifluoromethyl)aniline, propionyl-d5 chloride (CD₃CD₂COCl).
  • Procedure :
    • Acylation : React the aniline intermediate with propionyl-d5 chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
    • Base Catalyst : Add triethylamine (Et₃N) to scavenge HCl, ensuring a pH of 8–9.
    • Workup : Concentrate the reaction mixture under reduced pressure and purify via column chromatography (silica gel, hexane/ethyl acetate 7:3) to obtain the deuterated product.

Key Data :

Parameter Value
Reaction Temperature 0–25°C
Yield 72–78%
Purity (HPLC) >98%

Post-Synthetic Hydrogen-Deuterium Exchange

  • Reagents : Non-deuterated propanamide, deuterium oxide (D₂O), palladium catalyst.
  • Procedure :
    • Exchange Reaction : Stir N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide with D₂O and 10% Pd/C at 80°C for 48 hours.
    • Isolation : Filter the catalyst and lyophilize the solution to recover the deuterated compound.

Limitations :

  • Low regioselectivity leads to partial deuteration (≤60% D-incorporation).
  • Requires additional purification steps (e.g., recrystallization from deuterated methanol).

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.45 (s, 1H, NH), δ 8.20 (d, J = 8.8 Hz, 1H, Ar-H), δ 7.95 (d, J = 8.8 Hz, 1H, Ar-H), δ 2.35 (q, J = 7.6 Hz, 2H, CD₂CD₂CO), δ 1.10 (t, J = 7.6 Hz, 3H, CD₃).
    • Deuteration Confirmation : Absence of signals at δ 2.35 (CH₂) and δ 1.10 (CH₃) in ¹H NMR.

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) :
    • Calculated for C₁₀H₄D₅F₃N₂O₃: 267.15 [M+H]⁺.
    • Observed: 267.14 [M+H]⁺ (Δ = -0.01 ppm).

Industrial-Scale Production and Challenges

Optimization of Deuterated Reagents

  • Cost Considerations : Propionyl-d5 chloride is 5–7× more expensive than non-deuterated analogs, necessitating efficient recycling of solvents.
  • Scalability : Batch sizes >1 kg require specialized equipment to prevent deuterium loss (e.g., sealed reactors with deuterium gas blankets).

Regulatory Compliance

  • Pharmacopeial Standards : The compound must meet EP/JP/USP criteria for residual solvents (e.g., ≤500 ppm THF) and isotopic purity (≥98% D).

Scientific Research Applications

N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 is widely used in:

    Chemistry: As a reference standard in mass spectrometry for the quantification of similar compounds.

    Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: As a model compound in the development of new pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

    Industry: In the synthesis of advanced materials and as a precursor in the production of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Key Compounds Compared

N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide (Flutamide Related Compound B)

  • Molecular Formula : C₉H₇F₃N₂O₃
  • CAS : 393-12-4
  • Key Differences : Shorter acyl chain (acetamide vs. propanamide). Acts as an impurity in flutamide synthesis and lacks the deuterium labeling .

Flutamide (2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide)

  • Molecular Formula : C₁₁H₁₁F₃N₂O₃
  • CAS : 13311-84-7
  • Key Differences : Contains a methyl branch on the propanamide chain. Clinically used as an antiandrogen for prostate cancer, metabolized to 2-hydroxyflutamide (CAS 52806-53-8), a more potent metabolite .

CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)

  • Molecular Formula : C₁₄H₁₁ClF₃N₂O
  • Key Differences : Replaces nitro with chloro at the 4-position and introduces a urea group. Exhibits anticancer activity in NSCLC cells, highlighting the impact of substituent electronegativity on biological function .

S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Molecular Formula: C₁₇H₁₄F₄N₂O₅ Key Differences: Incorporates a fluorophenoxy group and hydroxylation on the propanamide chain. Demonstrates structural complexity for enhanced receptor binding .

Comparative Data Table

Compound Name Molecular Formula Substituents/Modifications CAS Number Key Characteristics
N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 C₁₀H₄D₅F₃N₂O₃ Propanamide-d5, Nitro, CF₃ - Deuterated, research use, improved metabolic stability
Flutamide C₁₁H₁₁F₃N₂O₃ Methyl, Propanamide, Nitro, CF₃ 13311-84-7 Antiandrogen, metabolized to 2-hydroxyflutamide
N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide C₉H₇F₃N₂O₃ Acetamide, Nitro, CF₃ 393-12-4 Flutamide impurity, shorter acyl chain
CTPPU C₁₄H₁₁ClF₃N₂O Chloro, Urea, CF₃ - Anticancer activity, different substituent
2-Hydroxyflutamide C₁₁H₁₀F₃N₂O₄ Hydroxyl, Propanamide, Nitro, CF₃ 52806-53-8 Active metabolite of flutamide

Research Findings and Functional Insights

Metabolic Stability :

  • The deuterated propanamide-d5 exhibits slower metabolic degradation due to the kinetic isotope effect, making it valuable for tracing metabolic pathways .
  • Flutamide’s metabolism by CYP1A2 produces 2-hydroxyflutamide, which has higher androgen receptor antagonism but paradoxical agonism at elevated concentrations .

Substituent Effects :

  • Nitro vs. Chloro : The nitro group’s electron-withdrawing nature enhances receptor binding compared to chloro in CTPPU, which prioritizes anticancer activity .
  • Trifluoromethyl Positioning : In PET radioligands, 3-(trifluoromethyl)phenyl groups optimize binding affinity, as seen in derivatives like compound 36 (Table 4, ) .

Structural Modifications :

  • Acyl Chain Length : Acetamide derivatives (e.g., CAS 393-12-4) show reduced bioactivity compared to propanamide analogs, emphasizing the importance of chain length .
  • Deuteration : Propanamide-d5 avoids therapeutic use but serves as a stable isotopic label for analytical studies .

Biological Activity

N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5 is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : N-[4-Nitro-3-(trifluoromethyl)phenyl]propanamide-d5
  • Molecular Formula : C11H10F3N2O3
  • Molecular Weight : 292.2 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Protein Synthesis : Similar to other amides, it may inhibit bacterial protein synthesis, making it a candidate for antibacterial research.
  • Cell Cycle Regulation : Studies indicate that this compound may influence cell cycle progression, particularly in cancer cells, suggesting potential anti-cancer properties.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Case Studies

  • Antibacterial Activity :
    • A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The compound's efficacy was comparable to established antibiotics, indicating its potential as a lead compound for antibiotic development.
  • Anti-cancer Properties :
    • Research has indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies showed a dose-dependent increase in cell death among treated cells compared to controls.
  • Inflammatory Response Modulation :
    • In vivo experiments revealed that treatment with this compound reduced markers of inflammation in animal models of arthritis, suggesting its potential utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntibacterial, Anti-cancerProtein synthesis inhibition, apoptosis induction
FlutamideAnti-androgenicAndrogen receptor antagonist
AscamycinAntibacterialInhibits protein synthesis

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